
4-(aminomethyl)-N-(4-fluorophenyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzamide derivatives is a common theme in the provided papers. For instance, paper describes an efficient synthetic route for 3-amino-4-(2-aminomethylphenylsulfanyl)benzonitrile and related analogues, which could offer insights into the synthesis of similar compounds like "4-(aminomethyl)-N-(4-fluorophenyl)benzamide hydrochloride." Paper discusses the solvent-free synthesis of certain benzamide derivatives, which could be a more environmentally friendly approach to synthesizing the compound of interest. Additionally, paper mentions the synthesis of a benzamide complex through an ion-associate reaction, which could be relevant for the synthesis of ion-pair complexes involving "this compound."
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity and physical properties. Paper provides details on the crystal structure of a benzamide derivative, which could be useful for understanding the structural aspects of "this compound." The intramolecular hydrogen bonding mentioned in this paper could also be present in the compound of interest, affecting its stability and reactivity.
Chemical Reactions Analysis
The reactivity of benzamide derivatives is discussed in several papers. Paper mentions the biological evaluation of benzamide analogs as histone deacetylase inhibitors, which involves chemical interactions with biological targets. This could provide information on the types of chemical reactions "this compound" might undergo in a biological context. Paper discusses the antimicrobial activity of benzamide derivatives, which could be related to their reactivity with microbial enzymes or cell structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are essential for their practical applications. Paper correlates spectral data with substituent effects, which could be applied to predict the spectral properties of "this compound." Paper compares the physical properties of two polymorphs of a benzamide derivative, which could be relevant for understanding the polymorphism in the compound of interest. Paper discusses the synthesis of fluorinated polyamides and their properties, which could be related to the fluorine-containing "this compound."
Scientific Research Applications
Antibacterial Agents
Research has demonstrated the utility of fluorine-containing pharmacophores, including structures similar to 4-(aminomethyl)-N-(4-fluorophenyl)benzamide, in synthesizing new molecules with potential antibacterial activities. For example, derivatives have been synthesized for their promising antibacterial activity, showcasing the role of such compounds in developing novel antimicrobial agents (Holla, B. S., Bhat, K., & Shetty, N. S., 2003).
Antioxidant Activity
Studies on amino-substituted benzamide derivatives have highlighted their potential as antioxidants. The electrochemical oxidation mechanisms of these compounds provide insights into their free radical scavenging activity, underscoring their relevance in antioxidant research (Jovanović, I., Miličević, A., Jadreško, D., & Hranjec, M., 2020).
Cancer Research
4-(Aminomethyl)-N-(4-fluorophenyl)benzamide derivatives have been explored for their anticancer properties, particularly as histone deacetylase (HDAC) inhibitors. These compounds show potential in inhibiting cancer cell proliferation and inducing cell cycle arrest, highlighting their therapeutic prospects in oncology (Fréchette, S., Leit, S., Woo, S., et al., 2008).
Neurological Disorders
Research involving the selective serotonin 1A (5-HT(1A)) receptor molecular imaging probe, structurally related to 4-(aminomethyl)-N-(4-fluorophenyl)benzamide, has been conducted to quantify receptor densities in the brains of Alzheimer's disease patients. These studies contribute to understanding the molecular underpinnings of Alzheimer's and other neurological disorders, offering pathways to targeted treatments (Kepe, V., Barrio, J., Huang, S.-C., et al., 2006).
Material Science
The compound and its derivatives have been studied for their role in material science, particularly in the synthesis and characterization of new polymers and materials with specific properties. For instance, the study of crystalline forms of related compounds contributes to our understanding of molecular packing, crystallization processes, and the design of materials with desired physical and chemical properties (Yanagi, T., Mizoguchi, J., Adachi, T., et al., 2000).
properties
IUPAC Name |
4-(aminomethyl)-N-(4-fluorophenyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O.ClH/c15-12-5-7-13(8-6-12)17-14(18)11-3-1-10(9-16)2-4-11;/h1-8H,9,16H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPSMVUFGMBKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=O)NC2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

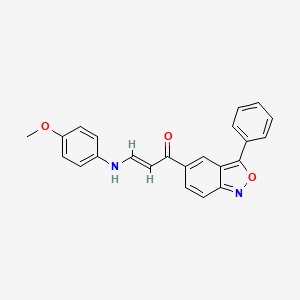

![Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2505372.png)
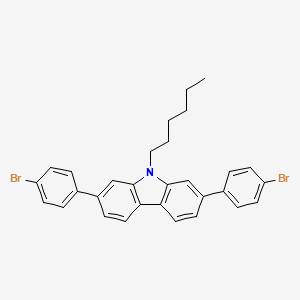
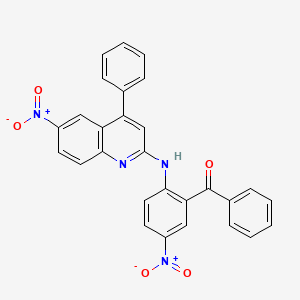
![{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2505376.png)
![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide](/img/structure/B2505378.png)
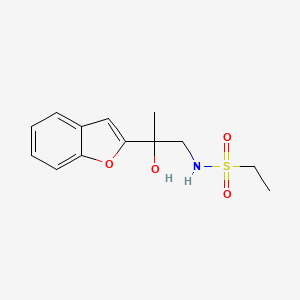
![2-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2505381.png)
![6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2505382.png)

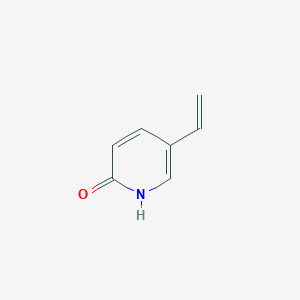
![4-({[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden]amino}methyl)-1-methylpyridinium iodide](/img/structure/B2505388.png)
![N-(2,5-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2505390.png)